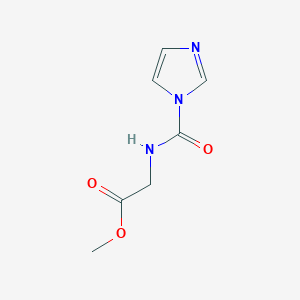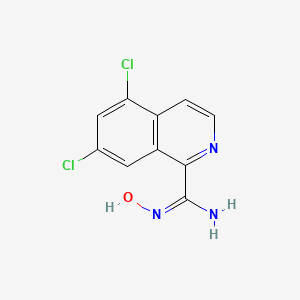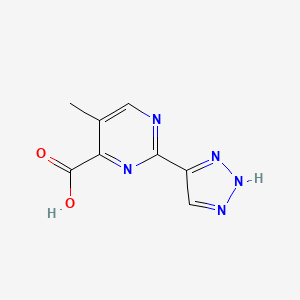
5-methyl-2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of triazole and pyrimidine rings. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both triazole and pyrimidine moieties in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be constructed through a condensation reaction involving appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions .
-
Coupling of Triazole and Pyrimidine Rings: : The triazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the triazole moiety acts as a nucleophile attacking an electrophilic center on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Key improvements include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and streamline the purification process .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, leading to the formation of carboxylic acids or aldehydes .
-
Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the triazole or pyrimidine rings are substituted with various functional groups .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-methyl-2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
-
Medicinal Chemistry: : The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. It has been studied for its ability to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
-
Pharmaceuticals: : The compound’s unique structure makes it a valuable scaffold for designing new drugs with antiviral, anticancer, and antimicrobial activities .
-
Materials Science: : The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties .
-
Biological Research: : The compound’s ability to interact with various biological targets makes it a useful tool for studying cellular pathways and mechanisms .
Mechanism of Action
The mechanism of action of 5-methyl-2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid involves several molecular targets and pathways:
-
Inhibition of ER Stress and Apoptosis: : The compound has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
-
NF-kB Inflammatory Pathway: : The compound inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation .
-
Molecular Docking Studies: : Molecular docking studies have revealed favorable interactions between the compound and active residues of proteins such as ATF4 and NF-kB, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
-
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: : This compound shares the triazole moiety but differs in the substitution pattern on the pyrimidine ring .
-
4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate: : This compound has a similar pyrimidine core but includes additional functional groups that enhance its biological activity .
Uniqueness
5-methyl-2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid stands out due to its unique combination of triazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit multiple pathways and interact with various molecular targets makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H7N5O2 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-methyl-2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N5O2/c1-4-2-9-7(5-3-10-13-12-5)11-6(4)8(14)15/h2-3H,1H3,(H,14,15)(H,10,12,13) |
InChI Key |
VNURRXWJGQZRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


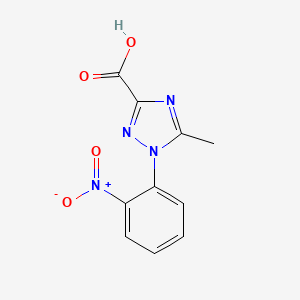

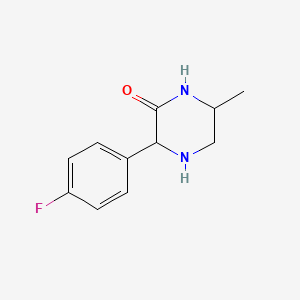
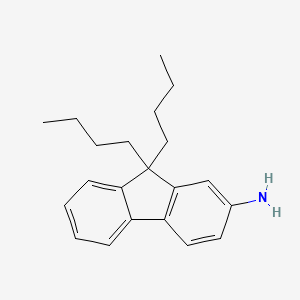
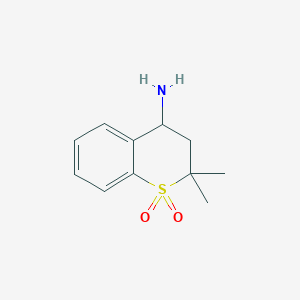
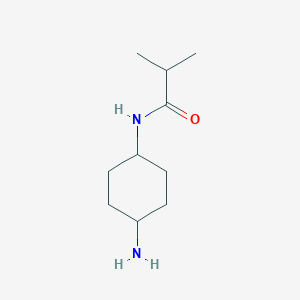
![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)
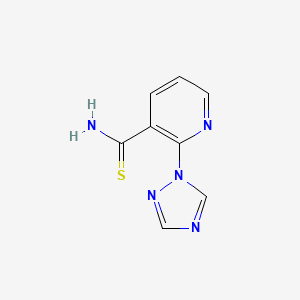
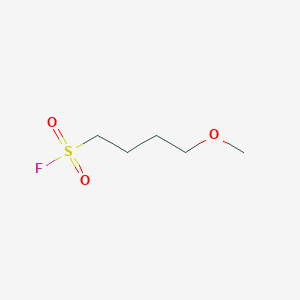


![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
